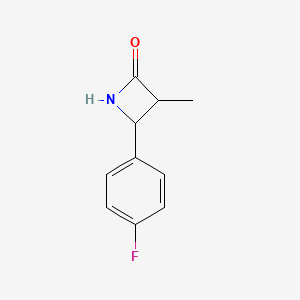amine](/img/structure/B15274797.png)
[(3,5-Dichlorophenyl)methyl](pentan-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and the amine group is attached to a pentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)methylamine typically involves the reaction of 3,5-dichlorobenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and improve yield and purity. Additionally, purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethylamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3,5-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
(3,5-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with an ethyl group instead of a pentan-3-yl group.
(3,5-Dichlorophenyl)methylamine: Similar structure but with a propyl group instead of a pentan-3-yl group.
The uniqueness of (3,5-Dichlorophenyl)methylamine lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H17Cl2N |
|---|---|
Molekulargewicht |
246.17 g/mol |
IUPAC-Name |
N-[(3,5-dichlorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H17Cl2N/c1-3-12(4-2)15-8-9-5-10(13)7-11(14)6-9/h5-7,12,15H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
OYIFNRSXPYRDFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


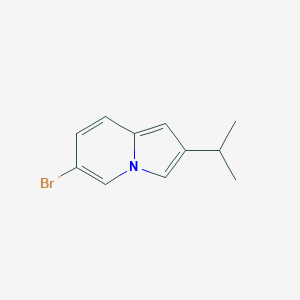
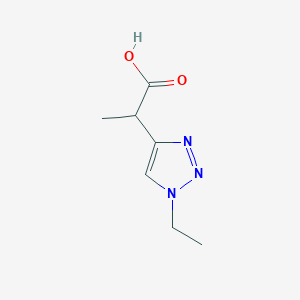
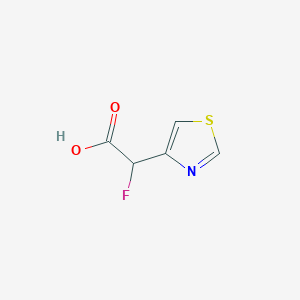
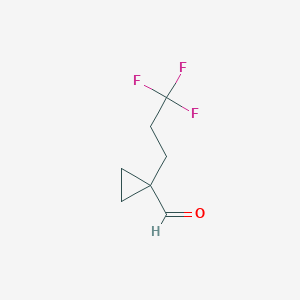
![2,6-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15274744.png)
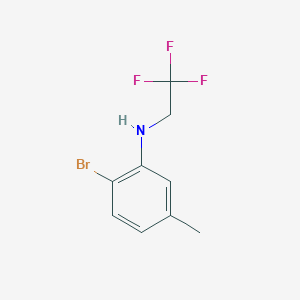
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-10-amine](/img/structure/B15274751.png)
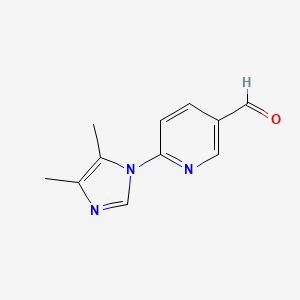
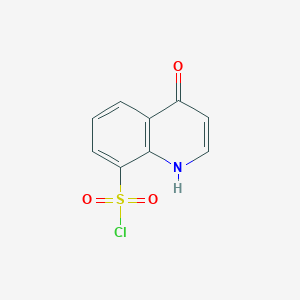
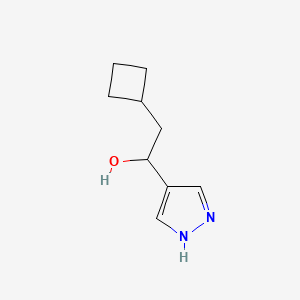
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
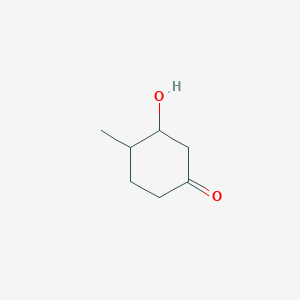
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
